N-{3-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenylacetamide
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Overview
Description
N-{3-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenylacetamide is a complex organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound is characterized by the presence of a benzimidazole core, a dichlorobenzyl group, and a phenylacetamide moiety, making it a molecule of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of N-{3-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenylacetamide typically involves multiple steps. The general synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced through a nucleophilic substitution reaction involving 2,4-dichlorobenzyl chloride and the benzimidazole intermediate.
Attachment of the Propyl Chain: The propyl chain is attached via an alkylation reaction using a suitable alkylating agent.
Formation of the Phenylacetamide Moiety: The final step involves the acylation of the intermediate with phenylacetyl chloride to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-{3-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenylacetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{3-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{3-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, leading to its diverse pharmacological effects . The dichlorobenzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The phenylacetamide moiety contributes to the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
N-{3-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenylacetamide can be compared with other benzimidazole derivatives, such as:
2-(2,4-dichlorobenzyl)-1H-benzimidazole: Similar in structure but lacks the propyl and phenylacetamide groups.
5,6-dimethyl-1H-benzimidazole: Contains methyl groups instead of the dichlorobenzyl group.
2-(2,2,2-trifluoroethyl)-1H-benzimidazole: Contains a trifluoroethyl group instead of the dichlorobenzyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C25H23Cl2N3O |
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Molecular Weight |
452.4 g/mol |
IUPAC Name |
N-[3-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]propyl]-2-phenylacetamide |
InChI |
InChI=1S/C25H23Cl2N3O/c26-20-13-12-19(21(27)16-20)17-30-23-10-5-4-9-22(23)29-24(30)11-6-14-28-25(31)15-18-7-2-1-3-8-18/h1-5,7-10,12-13,16H,6,11,14-15,17H2,(H,28,31) |
InChI Key |
LJMQENQGVFSVAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCCC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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